Lipophilicity (XLogP) Differentiates Membrane Permeability Potential from 1-Methyl and Unsubstituted Analogs
The target compound exhibits an XLogP3-AA value of 2.6, which is significantly higher than the 1-methyl analog (XLogP3-AA = 1.0) and the 1-unsubstituted analog ethyl 1H-pyrazole-3-carboxylate (XLogP3-AA = 1.0), and also higher than the 4-unsubstituted analog ethyl 1-phenyl-1H-pyrazole-3-carboxylate (XLogP3-AA = 2.2) [1][2]. This 0.4 to 1.6 log unit increase correlates with enhanced predicted passive membrane permeability, a key parameter for central nervous system (CNS) and intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Ethyl 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: 1.0; Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: 2.2; Ethyl 1H-pyrazole-3-carboxylate: 1.0 |
| Quantified Difference | Δ = +1.6 vs. 1-methyl; Δ = +0.4 vs. 4-unsubstituted phenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025) |
Why This Matters
Higher lipophilicity expands the compound's utility in designing blood-brain barrier penetrant molecules or targeting intracellular hydrophobic pockets.
- [1] PubChem. Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. CID 239538. View Source
- [2] PubChem. Ethyl 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. CID 131304525. View Source
